Homotamoxifen aziridine

CAS No.: 79642-43-6

Cat. No.: VC1751868

Molecular Formula: C27H29NO

Molecular Weight: 383.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79642-43-6 |

|---|---|

| Molecular Formula | C27H29NO |

| Molecular Weight | 383.5 g/mol |

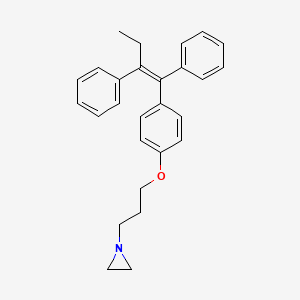

| IUPAC Name | 1-[3-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]propyl]aziridine |

| Standard InChI | InChI=1S/C27H29NO/c1-2-26(22-10-5-3-6-11-22)27(23-12-7-4-8-13-23)24-14-16-25(17-15-24)29-21-9-18-28-19-20-28/h3-8,10-17H,2,9,18-21H2,1H3/b27-26- |

| Standard InChI Key | BPYLOCJBOMJRDS-RQZHXJHFSA-N |

| Isomeric SMILES | CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCCN3CC3)/C4=CC=CC=C4 |

| SMILES | CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCCN3CC3)C4=CC=CC=C4 |

| Canonical SMILES | CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCCN3CC3)C4=CC=CC=C4 |

Introduction

Chemical Structure and Properties

Structural Characteristics

Homotamoxifen aziridine is formally identified as Aziridine,1-[3-[4-(1,2-diphenyl-1-butenyl)phenoxy]propyl]-, (Z)- (9CI) with CAS Number 79642-43-6 . Its molecular formula is C27H29NO, corresponding to a molecular weight of 383.5 g/mol. The compound features:

-

A nitrogen-containing three-membered aziridine ring

-

A Z-configuration diphenyl-butenyl group

-

A phenoxy linker

-

A propyl chain connecting the aziridine to the phenoxy functionality

This structure can be distinguished from the related compound tamoxifen aziridine (CAS: 79642-44-7), which contains an ethyl rather than propyl chain between the aziridine ring and phenoxy group .

Table 1: Comparative Structural Properties of Homotamoxifen Aziridine and Tamoxifen Aziridine

| Property | Homotamoxifen Aziridine | Tamoxifen Aziridine |

|---|---|---|

| CAS Number | 79642-43-6 | 79642-44-7 |

| Chemical Name | Aziridine,1-[3-[4-(1,2-diphenyl-1-butenyl)phenoxy]propyl]-, (Z)- | 1-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl]aziridine |

| Molecular Formula | C27H29NO | C26H27NO |

| Molecular Weight (g/mol) | 383.5 | 369.5 |

| Connecting Chain | Propyl (-CH2CH2CH2-) | Ethyl (-CH2CH2-) |

| Configuration | Z-isomer | Z-isomer |

| Hydrogen Bond Acceptors | 2 | 2 |

| Hydrogen Bond Donors | 0 | 0 |

Chemical Properties

The chemical properties of homotamoxifen aziridine derive significantly from its aziridine moiety. Like other aziridines, it possesses a highly strained three-membered ring with bond angles of approximately 60°, considerably less than the normal hydrocarbon bond angle of 109.5° . This angular strain contributes to:

-

Enhanced reactivity: The strain energy makes the aziridine ring susceptible to ring-opening reactions, particularly with nucleophiles.

-

Reduced basicity: The nitrogen in the aziridine ring demonstrates lower basicity than typical acyclic aliphatic amines, with the conjugate acid having an estimated pKa around 7.9 due to increased s-character of the nitrogen free electron pair .

-

Elevated barrier to nitrogen inversion: The angle strain increases the energy barrier for nitrogen inversion, potentially allowing for isolation of separate invertomers in appropriately substituted derivatives .

-

Lipophilicity: With its multiple aromatic rings and hydrocarbon chains, homotamoxifen aziridine likely exhibits significant lipophilicity, similar to tamoxifen derivatives.

Synthesis Methods

Optimization of Aziridine Synthesis

For synthesizing complex aziridine derivatives like homotamoxifen aziridine, research suggests that careful optimization of reaction conditions is critical for achieving high yields and regioselectivity. Key parameters that influence the outcome include:

-

Aziridine concentration: Optimal concentrations around 1.5 mol/L in appropriate solvents such as THF have demonstrated enhanced yields.

-

Catalyst systems: Employing specific catalyst ratios, such as TPPH2/TBACl/aziridine at 1:5:100, has achieved yields up to 86% with regioselectivity as high as 96:4 in model reactions.

-

Reaction pressure and temperature: These parameters must be carefully controlled, particularly when working with gaseous reagents like CO2.

Table 2: Critical Parameters for Optimized Aziridine Synthesis

| Parameter | Optimal Range | Effect on Synthesis |

|---|---|---|

| Aziridine Concentration | 1.0-1.5 mol/L | Influences reaction kinetics and yield |

| Solvent System | THF, CH2Cl2 | Affects solubility and reaction progression |

| Catalyst Ratio | TPPH2/TBACl/aziridine (1:5:100) | Determines regioselectivity and efficiency |

| Reaction Pressure | ~1.2 MPa (for CO2-mediated reactions) | Controls incorporation of gaseous reagents |

| Temperature | Reaction-specific | Affects reaction rate and selectivity |

| Reaction Time | Method-dependent | Balances conversion vs. side reactions |

Analytical Characterization Methods

Spectroscopic and Analytical Techniques

Comprehensive characterization of homotamoxifen aziridine requires multiple complementary analytical approaches:

-

High-Resolution Fourier-Transform Infrared (FTIR) Spectroscopy: Essential for identifying characteristic vibrational modes of the aziridine ring and other functional groups. This can be enhanced by correlating experimental spectra with ab initio harmonic force field calculations to assign specific vibrational modes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR provide critical structural information, with distinctive signals for the aziridine ring protons and carbons. Two-dimensional techniques such as COSY, HSQC, and HMBC would enable complete structural assignment.

-

X-ray Crystallography: For definitive 3D structural confirmation, achieving resolutions of approximately 1.76 Å to clearly resolve binding interactions and structural features.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly valuable for confirming molecular weight and assessing purity, with automated analytical methods ensuring detection of aziridine residues and conformance to pharmaceutical-grade standards.

Computational Analysis Approaches

Computational methods provide valuable insights into the electronic structure and reactivity of homotamoxifen aziridine:

-

Density Functional Theory (DFT): Application of hybrid functionals such as B3LYP incorporating exact-exchange terms enables accurate calculation of thermochemical data and prediction of properties such as aziridine inversion barriers.

-

Calculation of Inversion Barriers: For aziridine derivatives, calculated ΔG‡ values typically range from 15.5 to 17.9 kcal/mol, which can be compared with experimental barriers (approximately 19.5 kcal/mol after zero-point energy correction).

-

Validation Methodologies: Results should be validated using gradient-corrected exchange-correlation functionals to minimize deviations (typically <2.4 kcal/mol) from experimental values.

Biological and Pharmacological Properties

Structural Basis for Biological Activity

The biological properties of homotamoxifen aziridine likely derive from two key structural components:

-

Tamoxifen-like Scaffold: The diphenylbutenyl phenoxy portion resembles tamoxifen, suggesting potential interaction with estrogen receptors, similar to the selective estrogen receptor modulator activity of tamoxifen itself.

-

Reactive Aziridine Moiety: The strained aziridine ring can function as an alkylating agent, potentially forming covalent bonds with nucleophilic sites in biomolecules, including DNA and proteins. This reactivity could confer cytotoxic properties distinct from those of tamoxifen.

Research Applications and Ongoing Investigations

Current Research Directions

Homotamoxifen aziridine has been described as a "useful research compound", suggesting several potential applications:

-

Probe for Estrogen Receptor Biology: Its structural similarity to tamoxifen makes it potentially valuable for investigating estrogen receptor binding and function, possibly with unique properties due to the aziridine functionality.

-

Chemical Biology Tool: The reactive aziridine group could enable selective labeling or crosslinking of biological targets, facilitating identification and characterization of binding partners or active sites.

-

Synthetic Intermediate: As a functionalized derivative, it might serve as a valuable intermediate in the synthesis of more complex structures for pharmaceutical research.

Future Research Opportunities

Several promising avenues for further investigation include:

-

Structure-Activity Relationship Studies: Systematic modification of the homotamoxifen aziridine scaffold could yield insights into structure-activity relationships, potentially leading to derivatives with enhanced selectivity or reduced toxicity.

-

Targeted Drug Delivery Systems: Exploration of the compound as a warhead in targeted delivery systems, leveraging the tamoxifen-like moiety for targeting and the aziridine group for covalent binding to targets.

-

Mechanistic Investigations: Detailed studies of its interactions with biological macromolecules could provide insights into mechanisms of action and potential therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume